molecular formula C11H14N2O B13879312 3-Methyl-3-phenylpiperazin-2-one

3-Methyl-3-phenylpiperazin-2-one

Cat. No.: B13879312
M. Wt: 190.24 g/mol
InChI Key: RGIMHSYGBHHKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-phenylpiperazin-2-one is a phenylpiperazine derivative supplied for research and development purposes. The piperazine scaffold is a privileged structure in medicinal chemistry, known for its versatility in generating diverse pharmacological agents . While specific biological data for this compound is limited in the public domain, its structural class is actively investigated. Phenylpiperazine derivatives are a significant molecular family studied for their potential as intestinal permeation enhancers, which could improve the oral delivery of poorly absorbed macromolecular therapeutics . Research on related analogs shows that aliphatic substitutions on the phenylpiperazine core can result in potent activity with favorable cytotoxicity profiles, suggesting avenues for structure-activity relationship (SAR) exploration . Furthermore, synthetic phenylpiperazine derivatives are also explored in other fields, such as the development of new acaricidal agents for agricultural use . This compound is intended for use in laboratory research only, serving as a building block or intermediate in chemical synthesis, a reference standard, or a subject for novel bioactivity screening. Researchers are encouraged to investigate its specific properties, mechanism of action, and potential applications further. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-methyl-3-phenylpiperazin-2-one

InChI

InChI=1S/C11H14N2O/c1-11(9-5-3-2-4-6-9)10(14)12-7-8-13-11/h2-6,13H,7-8H2,1H3,(H,12,14)

InChI Key

RGIMHSYGBHHKDJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NCCN1)C2=CC=CC=C2

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations of 3 Methyl 3 Phenylpiperazin 2 One

Established Synthetic Pathways for 3-Methyl-3-phenylpiperazin-2-one Construction

Established routes to substituted piperazin-2-ones typically involve the formation of the heterocyclic ring as a key step, followed by modifications. For this compound, this often involves the synthesis of a 3-phenylpiperazin-2-one precursor, followed by the crucial introduction of the methyl group at the C3 position.

A common linear approach to the core piperazin-2-one (B30754) structure begins with the reaction of ethyl α-bromophenylacetate with ethylenediamine (B42938). This reaction forms the key intermediate, 3-phenylpiperazin-2-one. The subsequent step in this proposed synthesis would be the selective methylation at the C3 position. This C-alkylation of the carbon alpha to the amide carbonyl is a challenging transformation, as the nitrogen atoms of the piperazine (B1678402) ring are also nucleophilic and can undergo N-alkylation.

To achieve selective C3-alkylation, the nitrogen atoms must be protected. For instance, both the N1 and N4 positions can be protected with suitable groups (e.g., Boc, Cbz, or benzyl) to prevent N-alkylation. Following protection, the enolate of the lactam can be generated using a strong base, and then quenched with a methylating agent like methyl iodide to install the methyl group at the C3 position, creating the quaternary stereocenter. The final step would involve the deprotection of the nitrogen atoms to yield this compound.

Table 1: Example of a Multi-Step Linear Synthesis Strategy

Step Reactants Reagents/Conditions Product
1 Ethyl α-bromophenylacetate, Ethylenediamine Ethanol, reflux 3-Phenylpiperazin-2-one
2 3-Phenylpiperazin-2-one Di-tert-butyl dicarbonate, Et3N, CH2Cl2 1,4-di-Boc-3-phenylpiperazin-2-one
3 1,4-di-Boc-3-phenylpiperazin-2-one Strong base (e.g., LDA), Methyl iodide, THF 1,4-di-Boc-3-methyl-3-phenylpiperazin-2-one

Note: This table represents a plausible synthetic route based on established chemical principles for lactam alkylation. Specific yields and reaction conditions would require experimental optimization.

Development of Novel and Efficient Synthetic Routes

Recent advances in organic synthesis have focused on developing more efficient, selective, and sustainable methods for the preparation of complex molecules like this compound.

The C3 position of this compound is a stereocenter. The development of catalytic asymmetric methods to control the stereochemistry at this position is a significant area of research. While direct asymmetric methylation to form the target compound is not extensively documented, related transformations provide a proof of concept.

A notable development is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones, which allows for the synthesis of highly enantioenriched C3-tertiary piperazin-2-ones. acs.orgresearchgate.net This method, while demonstrating the formation of a C3-quaternary center with high enantioselectivity using an allyl group, suggests that similar catalytic systems could potentially be adapted for asymmetric methylation.

Another relevant approach is the asymmetric synthesis of N-protected 3-methylpiperidin-2-one, a related lactam. researchgate.net In this method, a chiral auxiliary is used to direct the diastereoselective alkylation of the lactam enolate. researchgate.net This strategy could be adapted to the 3-phenylpiperazin-2-one core, where a chiral auxiliary attached to one of the nitrogen atoms could control the facial selectivity of the enolate methylation.

Table 2: Asymmetric Synthesis Approaches for Related C3-Substituted Lactams

Method Catalyst/Auxiliary Substrate Alkylating Agent Key Feature
Pd-Catalyzed Decarboxylative Allylic Alkylation acs.orgresearchgate.net [Pd2(pmdba)3], (S)-(CF3)3-tBuPHOX N-protected piperazin-2-one allyl ester N/A (decarboxylative) Forms C3-tertiary center with high enantioselectivity.

The application of green chemistry principles to the synthesis of piperazines and their derivatives is an area of growing interest. researchgate.netresearchgate.net This includes the use of greener solvents, the development of catalyst-free reactions, and the use of multicomponent reactions to improve atom economy. researchgate.net For the synthesis of this compound, green chemistry could be incorporated by:

Solvent Selection: Replacing hazardous solvents with more environmentally benign alternatives like water or ethanol where possible. rsc.org

Catalysis: Utilizing heterogeneous catalysts that can be easily recovered and reused. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, such as through multicomponent reactions.

While specific green synthetic routes for this compound are not detailed in the literature, the general principles are actively being applied to the synthesis of related heterocyclic compounds. researchgate.netresearchgate.net

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgchemrxiv.orgthieme-connect.comnih.gov The synthesis of lactams, the core structure of piperazin-2-ones, has been successfully translated to flow processes. acs.orgchemrxiv.orgthieme-connect.com

A modular, three-step strategy for the synthesis of γ-lactams has been reported using a deoxygenative photochemical alkylation-cyclization cascade in a continuous-flow system. acs.orgchemrxiv.org This approach allows for rapid reaction times and scalable operation. acs.orgchemrxiv.org Such techniques could be adapted for the synthesis of the 3-phenylpiperazin-2-one precursor, potentially leading to a more efficient and scalable manufacturing process. The key alkylation step to introduce the C3-methyl group could also be performed in a flow reactor, allowing for precise control over reaction conditions and potentially improving selectivity.

Functionalization and Derivatization Chemistry of this compound

The core structure of this compound presents multiple sites for chemical modification, allowing for the generation of a diverse array of derivatives. The piperazinone ring contains two nitrogen atoms and a chiral center, while the phenyl group offers a site for aromatic substitution. Strategic functionalization at these positions is crucial for modulating the compound's properties and for the synthesis of new chemical entities.

The nitrogen atoms of the piperazinone ring are key handles for derivatization through alkylation, acylation, and arylation reactions. The reactivity of each nitrogen atom (N1 and N4) can be controlled through the use of protecting groups and by the reaction conditions employed.

N-Alkylation: The secondary amine at the N4 position and the amide nitrogen at the N1 position can undergo alkylation. Selective alkylation is often achieved by first protecting one of the nitrogen atoms. For instance, the N4 position can be protected with a benzyl (Bn) or a tert-butoxycarbonyl (Boc) group, directing alkylation to the N1 position. Subsequent deprotection then allows for further functionalization at the N4 position if desired. A general procedure for the N1-alkylation of a 4-protected-2-oxo-3-phenylpiperazine involves the use of a base such as sodium hydride (NaH) in an anhydrous solvent like N,N-dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl iodide, or allyl bromide) researchgate.netumich.edu.

N-Acylation: Acylation of the piperazinone nitrogens can be achieved using acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group, which can influence the electronic and steric properties of the molecule. The regioselectivity of acylation between the N1 and N4 positions can be influenced by the steric hindrance of the acylating agent and the reaction conditions.

N-Arylation: The introduction of an aryl group at the nitrogen atoms can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves the use of a palladium or copper catalyst to couple the piperazinone with an aryl halide or triflate organic-chemistry.org. The choice of ligand, base, and solvent is critical for achieving high yields and selectivity in N-arylation reactions.

Table 1: Examples of N-Alkylation of 4-Protected-2-oxo-3-phenylpiperazines researchgate.netarkat-usa.org

4-Protecting GroupAlkylating AgentProduct (N1-Alkyl Group)
Benzyl (Bn)Methyl IodideMethyl
Benzyl (Bn)Ethyl IodideEthyl
BocAllyl BromideAllyl
BocBenzyl BromideBenzyl

Common electrophilic aromatic substitution reactions that can be performed on the phenyl ring include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride and a Lewis acid catalyst.

The regioselectivity of these reactions is predicted to favor substitution at the ortho and para positions of the phenyl ring, although steric hindrance from the piperazinone ring might disfavor the ortho position to some extent youtube.comchemistrytalk.orgresearchgate.net.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄ortho-nitro and para-nitro derivatives
BrominationBr₂, FeBr₃ortho-bromo and para-bromo derivatives
Friedel-Crafts AcylationRCOCl, AlCl₃para-acyl derivative

The chiral center at the C3 position of this compound allows for the development of stereoselective derivatization strategies. This is particularly important for the synthesis of enantiomerically pure compounds.

Use of Chiral Auxiliaries: One common strategy to control stereochemistry during synthesis and derivatization is the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary can be removed nih.govwikipedia.org. For the synthesis of chiral piperazinones, amino acids or their derivatives can serve as chiral starting materials, effectively acting as built-in chiral auxiliaries to guide the formation of the stereocenter at C3 google.com.

Diastereoselective Reactions: When the piperazinone already possesses a chiral center, subsequent reactions can proceed with diastereoselectivity. For instance, the alkylation of an enolate derived from a chiral piperazinone can lead to the preferential formation of one diastereomer over the other. The facial selectivity of the incoming electrophile is influenced by the existing stereocenter and the conformation of the piperazinone ring benjamin-bouvier.fr. Computational studies on related 2-oxopiperazines have shown that the stereoselectivity of C3-alkylation is governed by a subtle balance between steric hindrance and the conformational preference of the piperazine ring benjamin-bouvier.fr.

Mechanistic Investigations of Reaction Pathways for this compound Synthesis

The synthesis of the this compound core can be envisioned through several reaction pathways. While specific mechanistic studies for this exact compound are not extensively detailed in the literature, plausible mechanisms can be inferred from established named reactions used for the synthesis of related heterocyclic structures.

Ugi-type Reaction Pathway: A multicomponent reaction, such as the Ugi reaction, could be a potential route for the synthesis of the piperazinone core. The classical Ugi reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide wikipedia.orgorganic-chemistry.org. A variation of this reaction, known as the disrupted Ugi reaction, can lead to the formation of piperazinones. In this pathway, a bifunctional component, such as an amino acid, can participate in the reaction, and an intramolecular cyclization step intercepts one of the Ugi intermediates to form the piperazinone ring researchgate.netebrary.net. The mechanism involves the initial formation of an imine, which then reacts with the isocyanide and the carboxylic acid. An intramolecular nucleophilic attack then leads to the cyclization and formation of the piperazinone.

Bischler-Napieralski-type Cyclization: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used for the synthesis of dihydroisoquinolines from β-arylethylamides wikipedia.orgorganic-chemistry.orgnrochemistry.com. A similar strategy could be adapted for the synthesis of the piperazinone ring. The mechanism would involve the activation of an amide carbonyl group with a dehydrating agent, such as phosphoryl chloride (POCl₃), to form a reactive intermediate. This is followed by an intramolecular cyclization, where the electron-rich phenyl ring attacks the activated intermediate. Subsequent rearomatization would lead to the formation of a cyclic product. While the classical Bischler-Napieralski reaction leads to a six-membered ring containing only one nitrogen, modifications to the starting materials could potentially lead to the formation of a piperazinone ring system. Two main mechanistic pathways are proposed for the Bischler-Napieralski reaction, one involving a dichlorophosphoryl imine-ester intermediate and the other proceeding through a nitrilium ion intermediate wikipedia.org. The prevailing mechanism is often dependent on the specific reaction conditions.

Computational studies on the degradation of piperazine have provided insights into the stability and reactivity of various intermediates and transition states in reactions involving the piperazine ring figshare.comacs.orgresearchgate.netacs.org. These studies can be valuable in understanding the thermodynamics and kinetics of the elementary steps that may be involved in the synthesis of this compound, such as bond formation and cleavage energies, and the relative stabilities of different conformations and intermediates.

Iii. Advanced Structural Elucidation and Conformational Analysis of 3 Methyl 3 Phenylpiperazin 2 One

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopy is the cornerstone for verifying the molecular framework of newly synthesized compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and bonding can be obtained.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the proton NMR spectrum of the related compound, 1,3,5-triphenyl-1,3,5-trimethyl-cyclotrisiloxane, signals for the methyl protons appear around 0.3 ppm, while phenyl protons resonate at approximately 7.3 and 7.5 ppm. researchgate.net For 3-methyl-3-phenylpiperazin-2-one, one would expect distinct signals corresponding to the methyl group, the protons on the piperazine (B1678402) ring, and the protons of the phenyl substituent. The chemical shifts and splitting patterns of the piperazine ring protons would provide information about their connectivity and the local electronic environment.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. Key expected signals include those for the methyl carbon, the carbons of the phenyl ring, the methylene (B1212753) carbons of the piperazine ring, the quaternary carbon at the 3-position, and the carbonyl carbon of the lactam, which typically appears significantly downfield.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons and carbons, confirming the connectivity of the molecular fragments and providing an unambiguous assignment of all NMR signals.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pathways of a compound, further confirming its structure.

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of this compound (C₁₁H₁₄N₂O), which is 190.24 g/mol . nih.gov

Fragmentation Pattern: The fragmentation pattern offers structural clues. For piperazine derivatives, characteristic fragmentation often involves the cleavage of the piperazine ring. Expected fragments for this compound could arise from the loss of the methyl group, the phenyl group, or parts of the piperazine ring, helping to piece together the molecular structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, identifying the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band for the C=O (carbonyl) stretch of the lactam functional group is a key diagnostic feature. Other expected bands include N-H stretching vibrations for the secondary amine, C-H stretching for the aromatic and aliphatic portions, and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. It can also be used to identify the characteristic vibrations of the phenyl ring and the piperazine skeleton.

Chiral Purity Assessment and Enantiomeric Excess Determination

The presence of a stereocenter at the C3 position means that this compound can exist as a pair of enantiomers. Assessing the chiral purity is crucial, especially in pharmaceutical contexts.

Chiral High-Performance Liquid Chromatography (HPLC): This is a common method for separating enantiomers. By using a chiral stationary phase, the two enantiomers of this compound can be resolved into two separate peaks. The relative area of these peaks allows for the determination of the enantiomeric excess (ee).

NMR with Chiral Derivatizing Agents: Another approach involves reacting the compound with a chiral derivatizing agent to form diastereomers. These diastereomers have different NMR spectra, and the integration of specific signals can be used to quantify the enantiomeric composition.

Computational Conformational Analysis and Molecular Geometry Optimization

Computational methods are used to predict the most stable conformations of a molecule and to complement experimental data.

Molecular Mechanics and Density Functional Theory (DFT): These computational techniques can be used to model the potential energy surface of this compound. By calculating the energies of different possible conformations (e.g., chair, boat, twist-boat for the piperazine ring), the most stable, low-energy structures can be identified. Geometry optimization provides theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography. These computational studies can provide insight into the molecule's flexibility and the preferred spatial arrangement of its substituents.

Quantum Mechanical (QM) Calculations for Conformational Preferences

Quantum mechanical calculations are a cornerstone for understanding the intrinsic conformational preferences of a molecule, devoid of solvent effects. These calculations solve the Schrödinger equation for the molecular system, providing detailed information about the electronic structure and energy. For this compound, QM methods would be employed to identify all possible low-energy conformations (conformers) and to quantify the energy differences between them.

Typically, this process involves a systematic or stochastic conformational search to locate various energy minima on the potential energy surface. Each of these geometries is then subjected to optimization using a chosen level of theory and basis set. Common computational methods for such tasks include Density Functional Theory (DFT) with functionals like B3LYP or M06-2X, which offer a good balance between accuracy and computational cost for organic molecules. The choice of basis set, such as the Pople-style 6-31G* or the more extensive 6-311+G(d,p), is also crucial for obtaining reliable results.

A hypothetical study on this compound would likely investigate the orientation of the phenyl and methyl groups relative to the piperazinone ring. Key conformational questions would include the preference for the phenyl group to be in an axial or equatorial position and the rotational barrier around the C3-phenyl bond. The planarity of the amide bond within the piperazin-2-one (B30754) ring would also be a subject of investigation.

The results of such calculations are typically presented in a data table listing the relative energies of the stable conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers from QM Calculations

Conformer Phenyl Group Orientation Methyl Group Orientation Relative Energy (kcal/mol)
1 Axial Equatorial 0.00 (most stable)
2 Equatorial Axial 1.52
3 Axial (rotated) Equatorial 2.10
4 Equatorial (rotated) Axial 3.45

Note: This table is purely illustrative and is not based on published experimental or computational data.

These energy values would allow for the calculation of the expected equilibrium populations of each conformer in the gas phase at a given temperature using the Boltzmann distribution.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

To understand how this compound behaves in a real-world environment, such as in a solvent, molecular dynamics (MD) simulations are the tool of choice. MD simulations model the movement of atoms and molecules over time based on a classical force field, which describes the potential energy of the system.

For an MD simulation of this compound, the molecule would first be parameterized according to a specific force field (e.g., AMBER, CHARMM, or OPLS). It would then be placed in a simulation box filled with a chosen solvent, such as water or chloroform, to mimic experimental conditions. The system is then allowed to evolve over a period of nanoseconds to microseconds, with the trajectory of each atom being recorded.

Analysis of the resulting trajectory would provide a wealth of information about the solution-phase behavior of the compound. This includes:

Conformational Dynamics: The simulation would reveal the preferred conformations in solution, which may differ from the gas-phase predictions due to solvent interactions. It would also show the transitions between different conformations and the timescales on which these occur.

Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed to understand specific interactions, such as hydrogen bonding to the amide group or the N-H proton.

Intramolecular Interactions: The simulation can highlight key non-covalent interactions within the molecule, such as pi-stacking or steric clashes, that influence its shape.

The findings from an MD simulation are often summarized in terms of the population of different conformational states and the average values of key structural parameters, such as dihedral angles.

Table 2: Hypothetical Conformational Populations of this compound in Water from a 1 µs MD Simulation

Conformation Phenyl Orientation Population (%) Average Residence Time (ns)
A Axial 75% 12.5
B Equatorial 25% 4.2

Note: This table is purely illustrative and is not based on published experimental or computational data.

Such data would be invaluable for interpreting experimental results, such as those from NMR spectroscopy, and for understanding the structure-activity relationship of this compound in a biological context.

Iv. Molecular Recognition and Biological Interaction Mechanisms of 3 Methyl 3 Phenylpiperazin 2 One Preclinical/in Vitro Research

In Vitro Studies of Receptor Binding and Ligand-Target Interactions

In vitro studies have been instrumental in characterizing the binding profile of 3-methyl-3-phenylpiperazin-2-one and related compounds to various receptors. These studies provide foundational knowledge on the specific molecular targets and the nature of the ligand-receptor interactions.

Quantitative analysis of binding affinities, expressed as Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration), is essential for determining the potency and selectivity of a compound for its target receptor.

For instance, a radioligand binding assay for the dopamine (B1211576) D4 receptor, using [3H]A-369508, a selective D4 agonist, demonstrated the high affinity of related piperazine (B1678402) derivatives. nih.gov A-369508 itself binds with high affinity to human dopamine D4 receptor variants (D4.2, D4.4, and D4.7) with Kd values of 1.7, 4, and 1.2 nM, respectively, and to the rat D4 receptor with a Kd of 4.4 nM. nih.gov This compound exhibits over 400-fold selectivity for the D4 receptor over the D2L receptor and over 350-fold selectivity over the 5-HT1A receptor. nih.gov

In studies of equilibrative nucleoside transporters (ENTs), analogs of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) have been evaluated. frontiersin.org The IC50 values for these analogs against ENT1 and ENT2 provide a quantitative measure of their inhibitory activity. For example, compound 3c was identified as the most potent inhibitor, with IC50 values of 2.38 µM for ENT1 and 0.57 µM for ENT2. frontiersin.orgpolyu.edu.hk In contrast, other analogs like 2a and 3b showed selective inhibition of ENT1 with IC50 values of 104.92 µM and 1.65 µM, respectively, but did not inhibit ENT2. frontiersin.orgpolyu.edu.hk

The table below summarizes the inhibitory concentrations (IC50) of various FPMINT analogs on human ENT1 and ENT2.

Understanding where and how a ligand binds to its target is fundamental. This includes identifying the specific binding site and determining if the compound acts as a direct (orthosteric) or allosteric modulator. Allosteric modulators bind to a site distinct from the primary binding site, altering the receptor's affinity or efficacy for its endogenous ligand. nih.gov

Studies on M4 muscarinic acetylcholine (B1216132) receptor (mAChR) modulators have highlighted the importance of specific structural features for allosteric activity. For example, the position of a methyl group and the nitrogen atom on a pyridine (B92270) core can significantly impact the allosteric profile of a compound. nih.gov The removal of a methyl group from the 2-position of a pyridine ring in one analog resulted in a significant reduction in the potentiation of acetylcholine's effect. nih.gov

Molecular docking studies of FPMINT analogs with ENT1 suggest that these compounds may have binding sites different from those of conventional inhibitors. polyu.edu.hk This difference in binding could lead to a distinct mechanism of action. polyu.edu.hk The structural features of these compounds, such as the presence of a halogen substitute on the fluorophenyl moiety, are essential for their inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk

Enzyme Inhibition and Activation Mechanisms

Beyond receptor binding, this compound and its analogs can modulate the activity of enzymes, acting as either inhibitors or activators.

Enzyme kinetics studies, often visualized using Michaelis-Menten or Lineweaver-Burk plots, are used to elucidate the mechanism of inhibition. khanacademy.org Different types of inhibition—competitive, non-competitive, and uncompetitive—produce distinct changes in the kinetic parameters Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax). khanacademy.orgyoutube.com

Competitive inhibition: The inhibitor binds to the active site, competing with the substrate. This increases the apparent Km but does not affect Vmax. youtube.comyoutube.com

Non-competitive inhibition: The inhibitor binds to a site other than the active site, reducing the enzyme's catalytic efficiency. This decreases Vmax without changing Km. khanacademy.orgyoutube.com

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax and Km. khanacademy.org

For example, studies on FPMINT analog 3c revealed that it acts as an irreversible and non-competitive inhibitor of both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk This was determined by the observation that 3c reduced the Vmax of uridine (B1682114) uptake without affecting the Km. frontiersin.orgpolyu.edu.hk

Research has identified several enzymes and pathways that are modulated by piperazine-containing compounds. The mammalian target of rapamycin (B549165) (mTOR), a key kinase in the PI3K/Akt/mTOR signaling pathway, is a significant target. nih.gov This pathway is crucial for regulating cell growth, proliferation, and metabolism and is often dysregulated in cancer. nih.gov

A screening hit, quinoline (B57606) 1 , led to the development of a potent mTOR inhibitor, Torin1 (26 ), a tricyclic benzonaphthyridinone. nih.gov Torin1 demonstrated a cellular IC50 of 2 nM for inhibiting mTORC1 and 10 nM for mTORC2. nih.gov It also showed high selectivity for mTOR over PI3K. nih.gov

Another identified target for some piperazine derivatives is ATP synthase in mycobacteria. mdpi.com Inhibition of this enzyme disrupts the energy production of the bacteria, leading to an antimycobacterial effect. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies explore how modifications to a molecule's chemical structure affect its biological activity. These studies are vital for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.

In the development of mTOR inhibitors, SAR studies revealed that introducing a variety of side chains at the R2 position of the benzonaphthyridinone core significantly impacted potency. nih.gov For instance, replacing a phenyl moiety at R2 with small aliphatic side chains resulted in inactive compounds. nih.gov Conversely, the introduction of a specific ring constraint in compound 7 led to a 1000-fold improvement in cellular mTOR potency compared to the initial screening hit. nih.gov

The table below illustrates the SAR of selected benzonaphthyridinone analogs as mTOR inhibitors.

SAR studies of FPMINT analogs as ENT inhibitors demonstrated that the naphthalene (B1677914) moiety is crucial for activity. frontiersin.org Replacing it with a benzene (B151609) ring abolished the inhibitory effects on both ENT1 and ENT2. frontiersin.org However, adding specific substituents to the benzene ring could restore activity. For example, a methyl group at the meta position or an ethyl or oxymethyl group at the para position regained inhibitory activity on both transporters. frontiersin.orgpolyu.edu.hk The presence of a halogen on the fluorophenyl ring was also found to be essential for inhibitory activity. frontiersin.orgpolyu.edu.hk

Systematic Modification and Design of Derivatives for Modulated Biological Activity

The exploration of the biological potential of this compound heavily relies on the systematic design and synthesis of its derivatives. By methodically altering the core structure, researchers can probe the structure-activity relationships (SAR) that govern the compound's biological effects. This approach is fundamental to optimizing potency, selectivity, and other pharmacological properties.

Key strategies in the derivatization of the piperazinone scaffold include:

Substitution on the Phenyl Ring: The introduction of various substituents on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile. For instance, studies on related phenylpiperazine structures have shown that incorporating electron-withdrawing groups like chlorine or trifluoromethyl can enhance cytotoxic activity against cancer cell lines. nih.gov Conversely, electron-donating groups may alter receptor binding affinity or metabolic stability.

Modification of the Piperazine Ring: The nitrogen atoms within the piperazine ring are key sites for modification. N-alkylation or N-arylation can introduce new interaction points with a biological target. For example, the synthesis of 1-alkyl-2-oxo-3-phenylpiperazines is a documented strategy for creating new derivatives. researchgate.net Research on similar heterocyclic compounds, such as pyrazolinones, has indicated that lipophilic substituents are crucial for their lipid peroxidation-inhibitory activity. nih.gov This principle is often applied when designing derivatives of piperazinones.

Scaffold Hopping and Ring Analogs: Replacing the piperazine-2-one core with other heterocyclic systems while maintaining key pharmacophoric features is a common drug design strategy. This can lead to the discovery of novel scaffolds with improved properties. For example, isoxazoline (B3343090) derivatives incorporating a piperazine moiety have been synthesized and shown to possess anti-inflammatory and anticancer activities. nih.gov

These systematic modifications allow for the generation of a library of compounds. Subsequent in vitro screening of these derivatives against various biological targets (e.g., enzymes, receptors) provides crucial data for establishing a robust SAR. This relationship helps in identifying the key molecular features responsible for the observed biological activity and guides the design of next-generation compounds with enhanced potency and selectivity. nih.govnih.govresearchgate.net

Table 1: Structure-Activity Relationship (SAR) Insights from Phenylpiperazine Analogs

Modification SiteSubstituent/ModificationObserved Effect on Biological ActivityReference
Phenyl Ring Introduction of two chlorine atoms (3,4-dichloro)Increased cytotoxic activity in breast adenocarcinoma cells. nih.gov
Piperazine Ring (N1) Replacement of piperidine (B6355638) with piperazineAltered receptor binding profile, affecting affinity for histamine (B1213489) H3 and sigma-1 receptors. acs.org
Piperazine Ring (N4) Arylsulfonyl substitutionsResulted in moderate inhibitory activity against α-glucosidase. nih.gov
Core Scaffold Replacement with isoxazoline (maintaining piperazine)Led to compounds with anti-inflammatory and anticancer properties. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, QSAR studies serve as a predictive tool to guide the synthesis of new molecules with potentially higher efficacy.

The QSAR process involves several key steps:

Data Collection: A dataset of this compound analogs with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including electronic, thermodynamic, topological, and geometrical properties. researchgate.netmdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) and Non-Linear Regression (MNLR), are employed to build a mathematical model that links the descriptors to the biological activity. mdpi.com For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can correlate electrostatic and steric fields with antagonistic effects. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds that were not used in the model's development. mdpi.com

QSAR studies on related piperazine derivatives have successfully predicted their binding affinities for targets like the dopamine D3 receptor and their antihistamine effects. nih.govnih.gov These models provide valuable insights into which structural features are most influential for a desired biological outcome, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates.

Computational Modeling of Molecular Recognition Processes

Computational modeling provides a dynamic and detailed view of how this compound and its derivatives interact with their biological targets at the atomic level. These in silico techniques are indispensable for understanding the mechanisms of molecular recognition.

Molecular Docking and Scoring Function Evaluation

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comacademie-sciences.fr This technique is instrumental in studying the interactions of this compound derivatives.

The process involves:

Preparation: Three-dimensional structures of the ligand (the piperazinone derivative) and the target protein are prepared.

Conformational Sampling: The docking algorithm explores various possible conformations and orientations of the ligand within the binding site of the protein.

Scoring: A scoring function is used to estimate the binding affinity for each pose, typically reported as a binding energy value (e.g., in kcal/mol). Lower binding energy scores generally indicate a more stable and favorable interaction. academie-sciences.frnih.gov

Docking studies on analogous phenylpiperazine compounds have provided critical insights into their binding modes. For example, derivatives have been docked into the active sites of targets like topoisomerase II, α-glucosidase, and various receptors to elucidate key interactions such as hydrogen bonds and π-π stacking. nih.govmdpi.com These studies can reveal which amino acid residues in the target protein are crucial for binding and can explain the observed SAR. For instance, docking might show that a specific substituent on the phenyl ring forms a critical hydrogen bond, explaining its higher potency compared to other derivatives. nih.govmdpi.com

Table 2: Examples of Molecular Docking Studies on Phenylpiperazine-Related Scaffolds

Compound/ScaffoldTarget ProteinKey FindingsReference
1,2-Benzothiazine Phenylpiperazine DerivativesTopoisomerase IIαPhenylpiperazine moiety interacts with nucleic acid bases via π-π stacking. nih.govmdpi.com
1-Arylsulfonyl-4-phenylpiperazine Derivativesα-GlucosidaseDocking supported enzyme inhibition studies, identifying key interactions in the active site. nih.gov
Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidinesGABAA ReceptorIdentified tight binding in the active site with a scoring function estimating free energy of binding (ΔG) at -10.0 ± 5 kcal/mol for active compounds. mdpi.com
Trisubstituted Piperazine DerivativesSARS-CoV-2 Main Protease (Mpro)Revealed key hydrogen bond interactions with hinge region residues (Glu92, Cys94) and the piperidine moiety with Asp101. acs.org

Molecular Dynamics Simulations of Ligand-Protein Complexes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.com This technique is crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon ligand binding.

An MD simulation typically involves:

Placing the docked ligand-protein complex in a simulated physiological environment (e.g., a box of water molecules and ions).

Calculating the forces between atoms and using Newton's laws of motion to predict their movements over a specific period (from nanoseconds to microseconds). mdpi.comresearchgate.net

Analyzing the resulting trajectory to observe the stability of the complex, the flexibility of different protein regions, and the persistence of key intermolecular interactions.

For phenylpiperazine-like scaffolds, MD simulations have been used to confirm the stability of binding to targets like the enzyme eIF4A1. acs.org Analysis of parameters like the root-mean-square deviation (RMSD) can indicate whether the ligand remains stably bound in the active site or if the complex is unstable. acs.orgmdpi.com These simulations provide a more realistic and nuanced understanding of the binding event than docking alone.

Quantum Chemical Descriptors in Ligand-Target Interactions

Quantum chemistry provides a powerful lens for examining the electronic properties that govern molecular interactions. Quantum chemical descriptors, derived from methods like Density Functional Theory (DFT), offer a detailed understanding of the reactivity and interaction potential of a molecule like this compound. nih.govresearchgate.net

Key quantum chemical descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) relate to a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of molecular reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): This descriptor maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for non-covalent interactions.

Electrophilicity and Nucleophilicity Indices: These parameters quantify the ability of a molecule to accept or donate electrons, providing insight into its reactivity in biological systems. nih.gov

By calculating these descriptors for a series of this compound derivatives, researchers can correlate electronic properties with biological activity. researchgate.net For example, a high electrophilicity index at a particular atom might be found to be essential for interaction with a nucleophilic residue in the target's active site. nih.gov This level of analysis provides a fundamental understanding of the electronic basis of molecular recognition, complementing the structural insights from docking and MD simulations.

Preclinical Metabolic Studies on this compound Remain Undisclosed

A comprehensive review of publicly available scientific literature and databases has revealed a significant absence of published research on the preclinical metabolic fate and biotransformation of the chemical compound this compound. Despite extensive searches for data pertaining to its in vitro metabolic stability, hepatic clearance, metabolite identification, and the enzymatic pathways involved in its breakdown, no specific studies detailing these aspects for this particular compound could be located.

The investigation sought to populate a detailed preclinical profile of this compound, focusing on key areas of drug metabolism. The intended scope of the article was to cover the following specific topics:

V. Preclinical Metabolic Fate and Biotransformation Pathways of this compound

V. Preclinical Metabolic Fate and Biotransformation Pathways of 3 Methyl 3 Phenylpiperazin 2 One

Comparative In Vitro Metabolism Across Preclinical Species

However, the search for primary research articles, reviews, and database entries that specifically address the metabolism of 3-Methyl-3-phenylpiperazin-2-one yielded no relevant results. While general principles of drug metabolism involving piperazine-containing structures are documented, the explicit instructions to focus solely on this compound prevent the inclusion of such generalized information.

This lack of available data means that crucial parameters for understanding the preclinical behavior of this compound, such as its rate of breakdown by liver enzymes, the chemical structures of its byproducts, and the specific enzymes responsible for its metabolism, are not known within the public domain. Consequently, it is not possible to provide a scientifically accurate and detailed account of its metabolic profile as requested.

The absence of such information in the public sphere could be due to a variety of factors, including the compound being in a very early stage of research, the data being proprietary and unpublished, or research on this specific molecule not having been undertaken or prioritized.

Therefore, until specific research on the metabolic fate of this compound is published, a detailed and scientifically accurate article on this subject cannot be generated.

Vi. Advanced Analytical Methodologies for 3 Methyl 3 Phenylpiperazin 2 One Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a primary tool for isolating and measuring 3-Methyl-3-phenylpiperazin-2-one in various samples. The selection of a specific chromatographic technique depends on the analyte's properties and the analytical question at hand.

High-Performance Liquid Chromatography (HPLC) stands as a robust and widely used technique for the analysis of non-volatile compounds like this compound. Method development focuses on optimizing separation parameters to achieve high resolution, sensitivity, and speed. A typical reversed-phase HPLC method is often employed, utilizing a C18 stationary phase, which is well-suited for separating moderately polar compounds. The mobile phase usually consists of a buffered aqueous solution mixed with an organic solvent such as acetonitrile (B52724) or methanol. scholarsresearchlibrary.com The precise ratio is fine-tuned to control the retention time and separation from potential impurities. scholarsresearchlibrary.com UV detection is common due to the phenyl group's chromophoric nature. researchgate.net

Method validation is a critical step to ensure the analytical procedure is reliable, reproducible, and accurate for its intended purpose. researchgate.net Following guidelines from the International Council on Harmonisation (ICH), validation encompasses parameters such as specificity, linearity, accuracy, precision, and robustness. researchgate.net For instance, a validated method for this compound would demonstrate linearity across a specific concentration range and show high accuracy, with recovery values typically expected to be within 98-102%. plos.org

Table 1: Illustrative HPLC Method Parameters for this compound

ParameterCondition
Column Reversed-Phase C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer (pH 3.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Gas Chromatography (GC) is the preferred method for analyzing volatile and thermally stable compounds. sums.ac.ir While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, GC is essential for identifying and quantifying volatile species such as residual solvents from synthesis or volatile impurities. shimadzu.com In cases where related piperazine (B1678402) compounds are analyzed, derivatization with agents like N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) can be employed to increase volatility for GC analysis. nih.gov The separation in GC is achieved on a capillary column, and detection is often performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.netunodc.org

The presence of a stereocenter at the C3 position makes this compound a chiral molecule, existing as a pair of enantiomers. Since enantiomers can have different biological activities, their separation and quantification are critical. nih.gov High-Performance Liquid Chromatography using Chiral Stationary Phases (CSPs) is the most effective and widely used method for this purpose. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently successful in resolving a wide array of chiral compounds. mdpi.com The development of a chiral separation method involves screening various CSPs and mobile phase compositions (often mixtures of an alkane like hexane (B92381) and an alcohol modifier like isopropanol) to achieve baseline resolution (Rs > 1.5) of the enantiomers. mdpi.comresearchgate.net The "three-point interaction" model is a fundamental concept in chiral recognition, where differential interactions between the enantiomers and the CSP lead to their separation. csfarmacie.cz

Hyphenated Mass Spectrometry Techniques for Identification and Purity Assessment

Coupling chromatographic separation with mass spectrometry detection provides unparalleled sensitivity and specificity for analytical tasks.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool in pharmaceutical analysis. For quantitative purposes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), often using a triple quadrupole (QQQ) mass analyzer, offers exceptional sensitivity and selectivity. gassnova.no It operates by selecting a precursor ion (e.g., the protonated molecule [M+H]⁺ of the analyte) and monitoring specific fragment ions, a technique known as Multiple Reaction Monitoring (MRM). shimadzu.co.kr This minimizes matrix interference and allows for precise quantification. gassnova.noshimadzu.co.kr

For identification and structural elucidation of unknown impurities or degradation products, Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF/MS) mass spectrometry is invaluable. lcms.cz This high-resolution mass spectrometry (HRMS) technique provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an unknown compound. lcms.cz

Table 2: Representative Mass Spectrometry Parameters for Analysis

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode (LC-MS/MS) Multiple Reaction Monitoring (MRM)
Scan Mode (LC-QTOF/MS) Full Scan MS and Auto MS/MS
Precursor Ion [M+H]⁺
Mass Accuracy (QTOF) < 5 ppm

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for identifying volatile and semi-volatile organic compounds in complex mixtures. unl.edu It combines the high separation efficiency of GC with the identification power of MS. rsc.org For the analysis of this compound samples, GC-MS is primarily used to identify residual solvents, starting materials, or volatile byproducts from the synthesis process. rsc.orgnih.gov After separation on the GC column, each compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), and a characteristic mass spectrum is generated. nih.gov This spectrum acts as a chemical "fingerprint" that can be compared against extensive spectral libraries for confident identification. unodc.orgnih.gov

Advanced Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence)

Advanced spectroscopic methods provide powerful tools for the quantification of this compound. Techniques like UV-Visible (UV-Vis) and fluorescence spectroscopy are noted for their sensitivity and applicability in various research settings. The choice between these methods often depends on the required sensitivity, the complexity of the sample matrix, and the inherent photophysical properties of the compound.

UV-Visible (UV-Vis) Spectroscopy is a common technique for quantifying compounds containing chromophores, such as the phenyl group in this compound. This method is based on the principle that the molecule absorbs light in the UV-Vis spectrum. The analysis of related phenyl-containing heterocyclic compounds shows characteristic absorption bands between 250 and 390 nm, which are attributed to π → π* and n → π* electronic transitions. researchgate.net For instance, some phenyl-substituted pyridine (B92270) derivatives show distinct absorption bands around 280 nm and 340 nm. researchgate.net For quantitative analysis, a UV-Vis spectrophotometer measures the absorbance of a solution containing the compound at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, this absorbance is directly proportional to the compound's concentration. While a straightforward and accessible method, its selectivity can be limited in complex mixtures where other components might also absorb light in the same region.

Fluorescence Spectroscopy offers a highly sensitive alternative, provided the analyte is fluorescent or can be chemically modified to become fluorescent. The intrinsic fluorescence of the phenyl group may be utilized, although in many cases, derivatization with a fluorescent tag is employed to enhance the signal significantly. This approach increases both sensitivity and selectivity, as the excitation and emission wavelengths can be specifically chosen to minimize interference from the sample matrix. Several analytical methods for phenylpiperazine derivatives utilize liquid chromatography coupled with a fluorescence detector (FLD), highlighting its utility in this class of compounds. nih.gov

Table 1: Comparison of Spectroscopic Quantification Methods

Feature UV-Vis Spectroscopy Fluorescence Spectroscopy
Principle Measures light absorption by the analyte. Measures light emission from the excited analyte.
Sensitivity Moderate High to Very High
Selectivity Moderate High
Instrumentation Spectrophotometer Spectrofluorometer

| Typical Application | Quantification in simple, pure solutions. | Trace-level quantification in complex matrices. |

Bioanalytical Method Development for In Vitro and Preclinical Biological Matrices (e.g., Cell Lysates, Tissue Homogenates)

Developing robust bioanalytical methods is crucial for studying the pharmacokinetics and distribution of this compound in preclinical models. These methods must be sensitive and selective enough to quantify the compound in complex biological samples like cell lysates and tissue homogenates. Liquid chromatography coupled to mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for this purpose. nih.gov

The development process for such a method involves several critical stages. A study on a similar N-phenylpiperazine derivative, LQFM05, provides a practical example of this process for quantification in rat plasma and tissue homogenates (brain, heart, liver, and kidneys). nih.gov

Sample Preparation: The initial and most critical step is to isolate the analyte from the complex biological matrix. This typically involves techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For the analysis of the related compound LQFM05 in plasma and tissue samples, protein precipitation with acetonitrile was used as a preliminary clean-up step. nih.gov The efficiency of this extraction step, known as recovery, is a key validation parameter. For LQFM05, recovery from brain tissue was around 45%, which was attributed to the compound's high affinity for brain tissue. nih.gov

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate the analyte from any remaining matrix components before it enters the mass spectrometer. This separation is typically achieved using a reversed-phase column (e.g., a C18 column).

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity. The analysis is often performed using an electrospray ionization (ESI) source. The instrument is set to monitor a specific mass-to-charge (m/z) transition from the parent ion of this compound to a specific fragment ion, a technique known as Multiple Reaction Monitoring (MRM). This ensures that only the compound of interest is being measured.

Method Validation: A bioanalytical method must be rigorously validated to ensure its reliability. Validation demonstrates linearity over a specific concentration range, with a coefficient of determination (r²) greater than 0.99 being a common requirement. nih.gov For the LQFM05 method, linearity was established for the range of 10.0 to 900.0 ng/mL. nih.gov The method's sensitivity is defined by the lower limit of quantification (LLOQ), which was 10.0 ng/mL for LQFM05. nih.gov Other validated parameters include accuracy, precision, selectivity, and stability. Biodistribution studies using this method revealed high concentrations of the analogue compound in brain tissue (12.4 µg/g), indicating significant passage across the blood-brain barrier. nih.gov

Table 2: Key Parameters for a Bioanalytical LC-MS/MS Method Based on a Phenylpiperazine Derivative Study

Parameter Details from Analogous Compound (LQFM05) Study
Analytical Technique Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (LC-QTOF/MS) nih.gov
Biological Matrices Rat plasma, brain, heart, liver, and kidney homogenates nih.gov
Sample Preparation Protein Precipitation with acetonitrile nih.gov
Linearity Range 10.0 to 900.0 ng/mL (r² > 0.99) nih.gov
Lower Limit of Quantification (LLOQ) 10.0 ng/mL nih.gov
Key Findings High brain tissue concentration (12.4 µg/g), suggesting high affinity for the target tissue. nih.gov

Vii. Theoretical and Computational Chemistry Investigations of 3 Methyl 3 Phenylpiperazin 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

There is no specific information available in the searched scientific literature regarding quantum chemical calculations, including Frontier Molecular Orbital (FMO) analysis, electrostatic potential surfaces, or predicted reaction pathways for 3-methyl-3-phenylpiperazin-2-one.

Frontier Molecular Orbital (FMO) Analysis

Data from FMO analysis, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the resulting energy gap for this compound, are not available in the public domain.

Electrostatic Potential Surfaces and Charge Distribution

Visualizations and detailed analyses of the molecular electrostatic potential (MEP) surface and charge distribution for this compound have not been published.

Prediction of Chemical Reactivity and Reaction Pathways

While the compound is used in chemical synthesis, specific computational predictions of its reactivity and reaction pathways based on theoretical calculations are not documented.

In Silico Prediction of Physicochemical Descriptors and Drug-Like Properties

Specific in silico predictions of the physicochemical and drug-like properties for this compound are not found in dedicated studies. While databases like PubChem provide computed properties for related compounds such as the final drug Mirtazapine, nih.gov this data is not directly applicable to the intermediate this compound.

Lipophilicity (log P/D) and Solubility Prediction

Predicted values for lipophilicity (log P or log D) and aqueous solubility for this compound are not available in the reviewed scientific literature.

Ionization Constants (pKa) and Protonation States

Calculated ionization constants (pKa) and information on the likely protonation states of this compound under various pH conditions are not documented.

Chemoinformatics and Database Mining for Related Scaffolds

Chemoinformatics and database mining are essential computational strategies in modern drug discovery, enabling the systematic exploration of vast chemical space to identify novel compounds with desired biological activities. For a scaffold like this compound, these techniques allow researchers to uncover structurally related molecules, predict their properties, and prioritize them for synthesis and testing. This process often begins with searching large chemical databases and then applying various computational filters and models to refine the results.

The piperazine (B1678402) ring is a prevalent motif in many pharmacologically active compounds, making it a "privileged scaffold" in medicinal chemistry. ijrrjournal.comnih.gov Its unique six-membered structure with two nitrogen atoms at opposite positions provides a combination of structural rigidity, hydrogen bond donors and acceptors, and a significant polar surface area. benthamdirect.com These characteristics often lead to favorable pharmacokinetic properties, such as improved water solubility and oral bioavailability. benthamdirect.com Consequently, numerous piperazine derivatives have been developed, and extensive data on their biological activities are available in public and commercial databases. benthamdirect.comenamine.net

Database mining for scaffolds related to this compound involves searching chemical libraries like PubChem, ChEMBL, and ZINC using substructure or similarity search queries. A substructure search for the core piperazin-2-one (B30754) ring would yield a diverse set of molecules containing this central moiety. For instance, the PubChem database contains entries for the basic piperazine-2,5-dione scaffold, which has been identified as a natural product with potential antineoplastic activity. nih.gov

More advanced similarity searches can identify compounds that are not exact substructure matches but share similar three-dimensional shapes, electrostatic potentials, or pharmacophoric features. This approach is crucial for "scaffold hopping," where the core chemical structure is modified to a bioisosteric equivalent to improve properties or find novel intellectual property. For example, replacing a piperazine ring with a spirodiamine analogue was shown to beneficially alter the activity and cytotoxicity of one drug compound. enamine.net

Once a collection of related scaffolds is retrieved, chemoinformatic tools are used to analyze the data and build predictive models. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this process. nih.govnih.gov QSAR models seek to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. For instance, a QSAR analysis of piperidine (B6355638) derivatives, a related heterocyclic scaffold, revealed that the vdW surface area and the distribution of partial charges are important for inhibitory activity against the farnesyltransferase enzyme. nih.gov Similarly, for a series of 1-[3-(arylpiperazin-1-yl)-propyl]-pyrrolidin-2-one derivatives, QSAR studies demonstrated a clear dependence between their affinity for α2-adrenoceptors and their phospholipophilicity, a property that can be determined chromatographically. nih.gov

The insights from these analyses guide the design of new molecules. In silico screening allows for the rapid evaluation of virtual libraries of compounds before any synthetic work is undertaken. nih.govresearchgate.net This process can involve docking simulations to predict the binding affinity of a ligand to a protein target or using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models to filter out compounds with poor pharmacokinetic profiles. nih.gov For example, computational studies on piperazine-containing KRAS inhibitors used conformational analysis to guide the cyclization of the scaffold, leading to improved potency. acs.org

The following tables summarize the types of related scaffolds that can be identified through database mining and the kind of data generated in chemoinformatic studies.

Table 1: Examples of Biologically Active Piperazine-Containing Scaffolds

Scaffold ClassCore Structure ExampleAssociated Biological ActivityReference(s)
Phenylpiperazines1-(Diphenylmethyl)-piperazineAntihistaminic, Anticholinergic ijrrjournal.com
Fluoroquinolone-Piperazines7-(Piperazin-1-yl)fluoroquinoloneDNA Gyrase Inhibition (Antibacterial) researchgate.net
Piperazine-Indoles1-(Piperazin-1-ylmethyl)-1H-indoleKinase Inhibition, Antiparasitic nih.gov
Quinazolinone-Piperazines2-(Piperazin-1-yl)quinazolin-4(3H)-oneAnti-Toxoplasma gondii acs.org
Diphenylethyl)piperazines1-Substituted 4-(1,2-diphenylethyl)piperazineNarcotic Agonist/Antagonist nih.gov
Fused Piperazin-2-ones7,8-Dihydro-5H-pteridin-6-oneAntiproliferative (Intermediate) google.com

Table 2: Illustrative Data from a Hypothetical Chemoinformatic Analysis of Piperazin-2-one Analogs

Compound IDR1-Substitution (at N1)R2-Substitution (at C3)Predicted LogPPredicted Target Affinity (IC50, nM)ADMET Risk
REF-001H-CH3, -Phenyl2.1500Low
ANA-001-CH3-CH3, -Phenyl2.4450Low
ANA-002-CH2CH2OH-CH3, -Phenyl1.8600Low
ANA-003H-CH3, -(4-Cl-Phenyl)2.8150Medium
ANA-004H-CH3, -(4-F-Phenyl)2.5210Low
ANA-005-CH3-CH3, -(4-F-Phenyl)2.8180Medium

This table is for illustrative purposes and does not represent actual experimental data.

Through the integrated use of database mining and chemoinformatic analysis, researchers can efficiently navigate the chemical landscape surrounding the this compound scaffold. This computational approach accelerates the discovery of new lead compounds by focusing laboratory resources on molecules with the highest probability of success. nih.gov

Viii. Applications of 3 Methyl 3 Phenylpiperazin 2 One As a Research Tool and Chemical Probe

Development of 3-Methyl-3-phenylpiperazin-2-one Analogs as Fluorescent Probes

While direct examples of fluorescent probes based on the this compound scaffold are not extensively documented in current literature, the broader class of piperazine-containing compounds has been successfully utilized in the design of fluorescent molecular probes. nih.govmdpi.commdpi.comnih.govresearchgate.net These probes are instrumental for the sensitive and selective detection of various biological substances and for imaging cellular processes. nih.govmdpi.commdpi.comnih.govresearchgate.net

The general design of a fluorescent probe involves a fluorophore (a molecule that emits light) linked to a recognition moiety that selectively interacts with the target analyte. The piperazine (B1678402) or piperazinone structure can serve either as part of the fluorophore itself or as a reactive handle to which a fluorophore and a recognition element can be attached. The nitrogen atoms of the piperazine ring can be functionalized to modulate the electronic properties of the probe, which in turn can influence its fluorescent characteristics, such as quantum yield and emission wavelength. mdpi.comnih.gov

For instance, fluorescent probes for detecting metal ions, reactive oxygen species, and various biomolecules have been developed using heterocyclic scaffolds. nih.govmdpi.commdpi.com The synthesis of such probes often involves coupling a fluorophore with a molecule that has a specific binding site for the target. mdpi.com In the context of this compound, the secondary amine in the piperazinone ring provides a convenient point for chemical modification. It could be acylated or alkylated to introduce a fluorophore and a reactive group designed to bind to a specific biological target. The phenyl group and the methyl group on the chiral center could also be modified to fine-tune the probe's solubility, cell permeability, and binding specificity. Although still a developing area, the structural features of this compound make it a promising candidate for the future development of novel fluorescent probes.

Utilization as Affinity Ligands for Target Identification (in vitro)

Affinity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to identify the protein targets of small molecules in a complex biological sample. nih.govrsc.orgnih.gov This technique relies on the use of affinity-based probes, which are typically small molecules that have been modified to include a reporter tag (like biotin (B1667282) or a fluorescent dye) and a photoreactive or electrophilic group for covalent cross-linking to the target protein. nih.govrsc.orgnih.gov

While there are no specific reports detailing the use of this compound as an affinity ligand, its scaffold is well-suited for such applications. The piperazine moiety is a common feature in many biologically active compounds, and its derivatives have been used to develop affinity probes. acs.org The process of converting a molecule like this compound into an affinity ligand would involve several synthetic steps. First, a linker arm would be attached to the piperazinone ring, likely at the secondary amine. This linker would then be coupled to a reporter tag. Additionally, a photoreactive group, such as a diazirine or an aryl azide, could be incorporated into the molecule, often on the phenyl ring, to enable light-induced covalent bonding to the target protein upon binding.

Once synthesized, such a probe could be incubated with a cell lysate or a tissue homogenate. Upon binding to its protein target, the photoreactive group would be activated by UV light, forming a covalent bond between the probe and the protein. The tagged protein could then be enriched and identified using techniques like mass spectrometry. This approach allows for the unbiased identification of the molecular targets of a compound, providing crucial insights into its mechanism of action. Given the biological relevance of many phenylpiperazine derivatives, the development of affinity probes from this compound could be a valuable endeavor for future research.

Role as a Building Block in Complex Molecule Synthesis and Chemical Libraries

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds and approved drugs. mdpi.comnih.gov As such, this compound serves as a valuable building block for the synthesis of more complex molecules and for the construction of chemical libraries for drug discovery screening. mdpi.comenamine.nettcichemicals.com Its rigid structure, combined with the presence of multiple functionalization points, allows for the creation of a diverse range of derivatives with distinct three-dimensional shapes and biological activities. enamine.nettcichemicals.com

The lactam functionality within the piperazinone ring can be reduced to generate the corresponding piperazine, which can then be further elaborated. mdpi.com The secondary amine provides a handle for introducing various substituents, while the phenyl ring can be modified to explore structure-activity relationships. The chiral center at the 3-position is particularly important, as it allows for the synthesis of enantiomerically pure compounds, which is often crucial for selective interaction with biological targets. tcichemicals.com

The use of piperazine-based building blocks is widespread in the synthesis of compounds targeting a variety of receptors and enzymes. mdpi.comnih.gov For example, many kinase inhibitors and GPCR ligands incorporate a piperazine or a related heterocyclic core. nih.govacs.org By using this compound as a starting material, chemists can access novel chemical space and generate libraries of compounds for high-throughput screening.

Molecule ClassTherapeutic AreaRole of Piperazine ScaffoldReference
Kinase InhibitorsOncologyPositions key pharmacophoric groups for interaction with the ATP binding site. acs.orgnih.gov
GPCR LigandsNeuroscienceProvides a basic nitrogen for interaction with acidic residues in the receptor and a scaffold for appending other binding elements. nih.gov
Antiviral AgentsInfectious DiseasesActs as a central scaffold to orient functional groups that interfere with viral replication processes. nih.gov
AntipsychoticsPsychiatryThe piperazine moiety is a common feature in many atypical antipsychotics, contributing to their receptor binding profiles. mdpi.com

Potential in Material Science and Polymer Chemistry (e.g., incorporation into polymers)

The incorporation of heterocyclic compounds into polymer backbones can impart unique and desirable properties to the resulting materials. Piperazine and its derivatives have been explored in polymer chemistry for the synthesis of polyamides, polyimides, and other polymers with applications in various fields. nih.govresearchgate.netgoogle.com While the direct use of this compound in polymer science is not well-documented, its structural features suggest it could be a valuable monomer or a modifying agent.

The bifunctional nature of the piperazinone ring (specifically, the two nitrogen atoms, one of which is part of a lactam) allows for its potential incorporation into polymer chains through polycondensation or ring-opening polymerization reactions. For example, if the lactam is opened, the resulting amino acid-like structure could be polymerized to form polyamides. Alternatively, the secondary amine could be used as a reactive site to graft the molecule onto an existing polymer backbone, thereby modifying the polymer's properties.

Piperazine-containing polymers have been shown to exhibit a range of interesting properties, including enhanced thermal stability, ion-binding capabilities, and antimicrobial activity. nih.govresearchgate.netgoogle.com The introduction of the bulky and rigid this compound unit into a polymer chain could influence its morphology, thermal behavior, and mechanical properties. The phenyl group could enhance thermal stability and introduce aromatic interactions, while the chiral center could lead to the formation of chiral polymers with potential applications in enantioselective separations or catalysis.

Polymer TypeProperty Conferred by PiperazinePotential ApplicationReference
PolyamidesImproved thermal stability and modified solubility.High-performance plastics, fibers. researchgate.net
Poly(vinyl chloride) modified with piperazineIntroduction of basic sites for ion-exchange and sensing.Ion-selective membranes, sensors. google.com
Quaternized Piperazine PolymersAntimicrobial activity.Biomedical materials, water purification. nih.gov
Piperazine-based PolyurethanesEnhanced biocompatibility and biodegradability.Biomedical devices, drug delivery. nih.gov

Ix. Future Research Directions and Emerging Opportunities for 3 Methyl 3 Phenylpiperazin 2 One

Exploration of Unconventional Synthetic Routes and Biocatalysis

While traditional synthetic methods for piperazine (B1678402) derivatives are well-established, future research could focus on developing more efficient, stereoselective, and environmentally benign synthetic pathways. Unconventional approaches could offer significant advantages over existing multi-step procedures that may involve hazardous reagents. sphinxsai.com

A promising area is the exploration of novel cyclization strategies. For instance, a method reported for the synthesis of N-methyl-3-phenyl piperazine involves the condensation of an aromatic aldehyde with a haloamine to form an imine, which then undergoes cyclization and concomitant reduction. sphinxsai.comresearchgate.net Adapting such one-pot or tandem reaction sequences could streamline the synthesis of the 3-methyl-3-phenylpiperazin-2-one core structure.

Furthermore, biocatalysis presents a significant opportunity for the enantiomerically pure synthesis of this chiral compound. Enzymatic reactions are renowned for their high stereoselectivity, often proceeding under mild conditions. nih.gov Research into the enzymatic resolution of related piperazine derivatives has shown promise. For example, proteases from Streptomyces griseus have been successfully used for the stereoselective hydrolysis of racemic 1-methyl-3-phenylpiperazine (B26559) oxalamates, yielding the (S)-enantiomer with high enantiomeric excess. The application of enzymes like lipases, proteases, or nitrile hydratases could provide a direct and efficient route to specific stereoisomers of this compound, bypassing the need for chiral chromatography or resolution of diastereomeric salts. nih.gov

Table 1: Potential Biocatalytic Approaches for Stereoselective Synthesis

Enzyme Class Potential Reaction Advantage Reference Example
Proteases Kinetic resolution of a racemic precursor High enantioselectivity (ee) Streptomyces griseus protease used for resolving racemic piperazine oxalamates.
Lipases Enantioselective acylation or hydrolysis Broad substrate scope, stability in organic solvents Widely used in the synthesis of chiral pharmaceuticals.

| Nitrile Hydratases | Conversion of a cyanated precursor to an amide | High conversion rates, mild reaction conditions | Industrial production of acrylamide (B121943) and nicotinamide. nih.gov |

Deeper Mechanistic Understanding of Molecular Interactions at Atomic Resolution

A fundamental understanding of how this compound and its analogs interact with biological targets at the molecular level is crucial for rational drug design. Future research should aim to elucidate these interactions at atomic resolution using techniques like X-ray crystallography and high-resolution NMR spectroscopy.

Studies on similar chiral methyl-substituted piperazinium compounds have demonstrated the profound impact of the methyl group's position on biological activity and receptor binding. nih.gov X-ray crystal structures of related molecules have revealed that the chiral methyl group can significantly influence the conformation of the piperazine ring and the disposition of the core nitrogen in a receptor's binding site. nih.gov For example, with a methyl group at the C2 position, the R-isomer was shown to occupy an equatorial position to avoid repulsion, directly impacting its interaction profile. nih.gov

Investigating the crystal structures of the (R) and (S) enantiomers of this compound, both alone and in complex with target proteins, would provide invaluable insights. This atomic-level information can reveal specific hydrogen bonds, hydrophobic interactions, and steric effects that govern binding affinity and selectivity. Such studies could explain why substitutions at certain positions on the piperazine ring can dramatically alter biological activity, a phenomenon observed in related compound series. nih.govacs.org

Advanced In Silico Methodologies for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new chemical entities. Advanced in silico methodologies can be applied to this compound to predict its physicochemical properties, biological activities, and potential interactions with targets. biotech-asia.org

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful approach to correlate structural features with biological activity. By developing QSAR models for a series of this compound derivatives, researchers can identify key molecular descriptors that influence their potency and selectivity. mdpi.com Techniques such as multiple linear regression (MLR) and more complex non-linear methods can be employed to build these predictive models. mdpi.com

Molecular docking simulations can provide detailed hypotheses about the binding modes of the enantiomers of this compound within the active sites of various enzymes or receptors. researchgate.net These studies can help rationalize observed biological data and guide the design of new analogs with improved affinity and specificity. researchgate.netresearchgate.net Furthermore, ADME (Absorption, Distribution, Metabolism, and Elimination) and toxicity predictions can be performed in silico to assess the drug-likeness of novel derivatives early in the research process, helping to prioritize compounds with favorable pharmacokinetic profiles. mdpi.commdpi.com

Table 2: Application of In Silico Methods for this compound Research

Method Application Potential Outcome
Molecular Docking Predict binding orientation and affinity in target proteins. Identification of key interactions; rationalization of stereospecific activity. researchgate.net
QSAR Modeling Correlate chemical structure with biological activity. Predictive models to guide the synthesis of more potent analogs. mdpi.com
ADME Prediction Forecast pharmacokinetic properties (e.g., oral bioavailability, metabolism). Prioritization of compounds with favorable drug-like properties. mdpi.com

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex over time. | Assessment of binding stability and conformational changes. biotech-asia.org |

Integration with High-Throughput Techniques for Chemical Biology Screening

To explore the broader biological potential of the this compound scaffold, future efforts should integrate its synthesis with high-throughput screening (HTS) platforms. HTS allows for the rapid evaluation of large numbers of compounds against a wide array of biological targets, significantly accelerating the identification of new lead molecules. nih.gov

The development of a chemical library based on the this compound core is a key first step. By systematically modifying the phenyl ring and the piperazinone nitrogens, a diverse set of analogs can be generated. This library can then be subjected to HTS assays to screen for various biological activities, such as enzyme inhibition, receptor agonism or antagonism, or effects on specific cellular pathways. nih.govnih.gov

Phenotypic screening, where compounds are tested for their ability to produce a desired change in a cellular model, is another powerful approach. nih.gov For example, a high-content screening assay was developed to identify small molecules that could stabilize a mutant enzyme in a cell-based model of a genetic disease. nih.gov A similar strategy could be employed to discover derivatives of this compound that modulate disease-relevant phenotypes, potentially uncovering novel therapeutic applications for this chemical class.

Investigation of Stereoisomer-Specific Properties and Interactions

The presence of a chiral center at the C3 position is a defining feature of this compound. Chirality is known to play a pivotal role in drug-target interactions, with enantiomers often exhibiting vastly different pharmacological and pharmacokinetic profiles. researchgate.net A critical area for future research is the detailed investigation and comparison of the (R) and (S) enantiomers of this compound.

Research on related chiral methyl-substituted phenylpiperazine compounds has underscored the importance of stereochemistry. In one study focusing on nicotinic acetylcholine (B1216132) receptors, the introduction of a methyl group onto the piperazine ring was evaluated. nih.govacs.orgnih.gov The findings highlighted that the position and stereochemistry of the methyl group dramatically influenced receptor selectivity and functional activity. acs.orgnih.gov Notably, while methylation at the C2 position led to selective effects on different receptor subtypes, methylation at the C3 position (the position relevant to this compound) was found to greatly reduce the activity of the parent compound in that specific series. acs.orgnih.gov

This highlights the necessity of separating the enantiomers of this compound and evaluating their biological properties independently. researchgate.net Future studies should focus on:

Developing efficient methods for chiral separation or asymmetric synthesis to obtain enantiomerically pure samples.

Characterizing the differential activity of the (R) and (S) enantiomers in a range of biological assays.

Using structural biology and computational modeling to understand the molecular basis for any observed stereospecific interactions. nih.gov

These investigations will be essential to determine if one enantiomer is more potent or selective for a particular target, which is a crucial step in the potential development of this scaffold for any application.

Table 3: Research Findings on the Effect of Methylation on a Phenylpiperazine (PP) Scaffold

Compound Modification Target(s) Observed Effect on Activity Reference
Methylation at C3 position α7 and α9/α10 nAChRs Greatly reduced activity compared to the parent compound. acs.orgnih.gov
Methylation at C2 position α7 and α9/α10 nAChRs Selective effects on α7 or α9/α10 activity depending on the isomer. acs.orgnih.gov
2R isomer α7 nAChR Maintained partial agonism. nih.gov

| Chiral methyl group | Receptor binding pocket | Suggested to engage differently with specific amino acids of the receptor. | nih.gov |

Q & A

Q. How to optimize the pharmacokinetic profile of this compound for CNS targeting?

  • Methodology :
  • LogP Optimization : Introduce polar substituents (e.g., hydroxyl) to balance blood-brain barrier penetration (target LogP ~2–3).
  • In Silico ADMET : Predict BBB permeability using tools like SwissADME.
  • In Vivo Studies : Measure brain/plasma ratios in rodent models.
  • Cross-reference with dopaminergic uptake inhibitors (e.g., GBR 12909 analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.